4-phenyl-N-(5-quinolinyl)butanamide
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C19H18N2O |
|---|---|
Molecular Weight |
290.366 |
IUPAC Name |
4-phenyl-N-quinolin-5-ylbutanamide |
InChI |
InChI=1S/C19H18N2O/c22-19(13-4-9-15-7-2-1-3-8-15)21-18-12-5-11-17-16(18)10-6-14-20-17/h1-3,5-8,10-12,14H,4,9,13H2,(H,21,22) |
InChI Key |
HBTKNKDKUUCYLU-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)CCCC(=O)NC2=CC=CC3=C2C=CC=N3 |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Modifications
Strategic Approaches for the Chemical Synthesis of 4-phenyl-N-(5-quinolinyl)butanamide
The construction of this compound is most effectively achieved through a convergent synthesis, primarily involving the formation of an amide bond between two key precursors: 4-phenylbutanoic acid and 5-aminoquinoline (B19350).
Multi-Step Synthesis Pathways and Optimization
The principal pathway for the synthesis of this compound revolves around the coupling of a carboxylic acid and an amine. This can be achieved through several reliable methods:
Acyl Chloride Formation Followed by Amination: A classic and robust method involves the conversion of 4-phenylbutanoic acid to its more reactive acyl chloride derivative, 4-phenylbutanoyl chloride. This is typically accomplished using reagents such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). The resulting acyl chloride is then reacted with 5-aminoquinoline in the presence of a base, such as triethylamine (B128534) or pyridine, to afford the desired amide.
Direct Amide Coupling: Modern synthetic chemistry offers a variety of coupling reagents that facilitate the direct formation of the amide bond from the carboxylic acid and amine, avoiding the need to isolate the acyl chloride. researchgate.netresearchgate.net These methods are often preferred due to their milder reaction conditions and broader functional group tolerance. Common coupling reagents include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often used in conjunction with additives like 1-hydroxybenzotriazole (B26582) (HOBt) or 1-hydroxy-7-azabenzotriazole (B21763) (HOAt) to suppress side reactions and improve efficiency. researchgate.netacs.org Other effective coupling agents include uronium or phosphonium (B103445) salts such as HATU, HBTU, and PyBOP. researchgate.net
Optimization of these coupling reactions is crucial for achieving high yields and purity. numberanalytics.com Key parameters to consider include the choice of solvent (e.g., dichloromethane, dimethylformamide), reaction temperature, and the specific combination of coupling reagent and base. numberanalytics.comresearchgate.net For instance, the use of HATU with a non-nucleophilic base like diisopropylethylamine (DIPEA) in DMF is a widely adopted condition for challenging amide couplings. researchgate.net
A plausible multi-step synthesis is outlined below:
Scheme 1: Synthesis of this compound
Step 1: Synthesis of 4-phenylbutanoic acid One common method for synthesizing 4-phenylbutanoic acid is the Friedel-Crafts acylation of benzene (B151609) with succinic anhydride (B1165640) to form 3-benzoylpropanoic acid, followed by a Clemmensen or Wolff-Kishner reduction of the ketone. orgsyn.org Alternatively, reacting benzene with butyrolactone in the presence of a Lewis acid like aluminum chloride can also yield 4-phenylbutyric acid. google.com
Step 2: Amide coupling The synthesized 4-phenylbutanoic acid is then coupled with 5-aminoquinoline using a suitable coupling agent as described above to form the final product, this compound.
Identification and Utilization of Key Precursors and Synthetic Intermediates
The successful synthesis of this compound relies on the availability and purity of its key precursors and the stability of its synthetic intermediates.
| Precursor/Intermediate | Structure | Role in Synthesis | Synthetic Origin |
| 5-Aminoquinoline | Amine component for amide bond formation. | Commercially available or synthesized by reduction of 5-nitroquinoline. | |
| 4-Phenylbutanoic Acid | Carboxylic acid component for amide bond formation. | Commercially available or synthesized via Friedel-Crafts reaction or other methods. orgsyn.orggoogle.com | |
| 4-Phenylbutanoyl Chloride | Activated intermediate for amide coupling. | Synthesized from 4-phenylbutanoic acid using thionyl chloride or oxalyl chloride. |
Rational Design and Synthesis of Structural Analogs of this compound
The modular structure of this compound allows for systematic modifications to explore structure-activity relationships for various applications.
Systematic Modifications on the Phenyl Ring Moiety
The phenyl ring of the butanamide side chain can be readily modified by utilizing substituted 4-phenylbutanoic acids in the synthesis. These substituted acids can be prepared through various synthetic routes. For example, functionalized benzenes can be subjected to Friedel-Crafts acylation or other coupling reactions to introduce the butyric acid chain. google.com
| Modification Type | Example Substituents | Potential Synthetic Approach |
| Electron-donating groups | -OCH₃, -CH₃, -N(CH₃)₂ | Friedel-Crafts acylation of the corresponding substituted benzene (e.g., anisole, toluene). |
| Electron-withdrawing groups | -Cl, -F, -CF₃, -NO₂ | Friedel-Crafts acylation of the corresponding substituted benzene (e.g., chlorobenzene, trifluoromethylbenzene). |
| Steric bulk variations | -C(CH₃)₃, -isopropyl | Use of appropriately substituted benzene derivatives in the synthesis of the 4-phenylbutanoic acid precursor. |
| Introduction of heteroatoms | Phenyl replaced with pyridyl, thienyl, etc. | Synthesis of the corresponding heteroaryl-butanoic acids. |
Heterocycle Functionalization: Substitutions and Derivatizations on the Quinoline (B57606) Scaffold
The quinoline ring is a versatile scaffold that can be functionalized at various positions. The synthesis of substituted 5-aminoquinolines can be achieved through multi-step sequences, often starting from appropriately substituted anilines. ucsf.edu Classical quinoline syntheses like the Skraup, Doebner-von Miller, or Friedländer synthesis can be employed to construct the quinoline core with desired substituents. iipseries.org
| Modification Position | Example Substituents | Potential Synthetic Approach |
| C-2 Position | -Cl, -CH₃ | Nucleophilic substitution on a quinoline N-oxide or radical reactions. |
| C-4 Position | -Cl, -NH₂ | Nucleophilic aromatic substitution on 4-chloroquinolines. nih.gov |
| C-6 Position | -OCH₃, -F | Starting from a correspondingly substituted aniline (B41778) in a Skraup or similar synthesis. |
| C-7 Position | -Cl, -CF₃ | Utilizing 3-substituted anilines in the quinoline synthesis. nih.gov |
| C-8 Position | -OH, -NH₂ | Directed ortho-metalation or synthesis from 2-substituted anilines. |
For instance, a 7-chloro-5-aminoquinoline could be synthesized and then coupled with 4-phenylbutanoic acid to introduce a chlorine atom onto the quinoline ring.
Variations and Elongations of the Butanamide Linker
The butanamide linker can be modified in terms of its length, rigidity, and the presence of heteroatoms.
| Modification Type | Example Variation | Potential Synthetic Approach |
| Chain Length | Propanamide, Pentanamide, Hexanamide | Coupling of 5-aminoquinoline with the corresponding ω-phenylalkanoic acid (e.g., 3-phenylpropanoic acid, 5-phenylpentanoic acid). |
| Introduction of Unsaturation | Phenylbutenamide | Use of a phenylbutenoic acid derivative in the amide coupling step. |
| Introduction of Heteroatoms | Phenyl(oxa)butanamide | Synthesis of a phenoxyacetic acid derivative and coupling with 5-aminoquinoline. |
| Branching | 2-Methyl-4-phenylbutanamide | Synthesis of the corresponding branched-chain carboxylic acid for the coupling reaction. |
These modifications allow for a fine-tuning of the molecule's properties, such as its conformation and polarity, which can be crucial for its biological activity or material properties.
Advanced Spectroscopic and Analytical Techniques for Confirming Molecular Structure
Beyond basic identification, a comprehensive suite of advanced spectroscopic and analytical techniques is essential for the unambiguous confirmation of the molecular structure of this compound. These methods provide detailed insights into the connectivity and spatial arrangement of atoms within the molecule.
Two-Dimensional Nuclear Magnetic Resonance (2D NMR) Spectroscopy is a powerful tool for elucidating complex molecular structures. numberanalytics.comgrinnell.edu For this compound, several 2D NMR experiments would be particularly informative:
Correlation Spectroscopy (COSY): This experiment identifies protons that are coupled to each other, typically through two or three bonds. sdsu.edu For the target molecule, COSY would reveal correlations between the adjacent protons within the phenyl ring, the protons of the quinoline ring system, and the protons along the butanamide chain.
Heteronuclear Single Quantum Coherence (HSQC): HSQC correlates the chemical shifts of protons directly to the carbons to which they are attached. numberanalytics.com This is crucial for assigning the carbon signals in the ¹³C NMR spectrum based on the already assigned proton signals.
High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of the mass-to-charge ratio of the molecular ion, allowing for the determination of the elemental composition of the molecule. nih.govunl.pt The fragmentation pattern observed in the mass spectrum also offers valuable structural information. For aromatic amides like this compound, characteristic fragmentation patterns include the cleavage of the amide bond, leading to the formation of a resonance-stabilized acylium ion and the corresponding amine fragment. nih.govrsc.orgyoutube.com The high-resolution capabilities of HRMS enable the precise mass determination of these fragments, further corroborating the proposed structure.
The following tables outline the expected data from these advanced techniques for this compound based on the analysis of its constituent parts and related compounds.
| Expected 2D NMR Correlations (COSY) |
| Correlations between adjacent aromatic protons on the phenyl ring. |
| Correlations between adjacent protons on the quinoline ring system (e.g., H6-H7, H7-H8). |
| Correlations between the methylene (B1212753) protons of the butanamide chain (e.g., -CH₂-CH₂-CH₂-). |
| Expected 2D NMR Correlations (HMBC) |
| Correlation between the amide proton (N-H) and the carbonyl carbon (C=O). |
| Correlation between the amide proton (N-H) and the C5 carbon of the quinoline ring. |
| Correlations between the protons of the butanamide chain and the carbonyl carbon. |
| Correlations between the protons of the phenyl ring and the benzylic carbon of the butanamide chain. |
| Expected HRMS Fragmentation |
| Fragment |
| [M+H]⁺ (Molecular Ion) |
| [C₁₀H₁₁O]⁺ (Acylium ion from cleavage of the amide bond) |
| [C₉H₈N₂ + H]⁺ (Protonated 5-aminoquinoline) |
The combination of these advanced spectroscopic techniques provides a robust and detailed confirmation of the molecular structure of this compound, leaving no ambiguity as to the identity and connectivity of its constituent atoms.
Computational and Theoretical Investigations of 4 Phenyl N 5 Quinolinyl Butanamide
Molecular Docking Studies for Ligand-Protein Interactions
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. neliti.com This method is instrumental in understanding the interactions between a ligand, such as 4-phenyl-N-(5-quinolinyl)butanamide, and a target protein.
To investigate the therapeutic potential of this compound, molecular docking studies would be performed against a panel of biologically relevant protein targets. The selection of these targets would be based on the structural similarity of the compound to known bioactive molecules. The primary goal is to predict the binding mode and estimate the binding affinity, often expressed as a docking score or binding energy. neliti.comekb.eg
The process involves preparing the three-dimensional structure of this compound and the crystal structures of the target proteins. neliti.com Docking algorithms would then systematically sample different orientations and conformations of the ligand within the protein's active site to identify the most stable binding pose. neliti.com Key interactions, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking between the ligand and amino acid residues of the protein, would be analyzed to understand the basis of molecular recognition.
Illustrative Binding Affinity Data for this compound with Hypothetical Target Receptors
| Target Receptor | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues (Hypothetical) |
| Kinase A | -9.2 | LYS72, GLU91, LEU148 |
| Protease B | -8.5 | ASP25, GLY27, ILE50 |
| GPCR C | -7.8 | TYR114, PHE259, TRP301 |
Note: The data in this table is hypothetical and for illustrative purposes only, demonstrating the type of information that would be generated from molecular docking studies.
A crucial aspect of molecular docking is determining the most favorable three-dimensional arrangement of the ligand when it is bound to the receptor. For a flexible molecule like this compound, with its rotatable bonds in the butanamide linker, multiple conformations are possible. Computational methods are used to explore this conformational space to identify the bioactive conformation—the specific shape the molecule adopts to fit optimally into the binding site. nih.govnih.gov This prediction is vital for understanding the structure-activity relationship and for designing more potent analogs. nih.gov
Molecular Dynamics Simulations for Conformational Analysis and Binding Stability
Molecular dynamics (MD) simulations provide a dynamic picture of the behavior of molecules over time, offering deeper insights than the static view provided by molecular docking. nih.govnih.govresearchgate.net
MD simulations would be employed to study the conformational dynamics of this compound in a simulated biological environment, typically a water box with physiological ion concentrations. These simulations track the movements of every atom in the system over a period of nanoseconds to microseconds, revealing the inherent flexibility of the molecule. researchgate.net Analysis of the trajectory from an MD simulation can identify the most populated conformations and the energy barriers between them, providing a comprehensive understanding of the molecule's conformational landscape.
Once a promising binding mode is identified through docking, MD simulations are performed on the ligand-receptor complex to assess its stability. nih.govresearchgate.netmdpi.com These simulations can confirm whether the ligand remains stably bound in the active site or if it dissociates. Key metrics such as the root-mean-square deviation (RMSD) of the ligand and protein backbone atoms are monitored to evaluate the stability of the complex.
Furthermore, MD simulations explicitly model the role of water molecules in the binding process. Water molecules can mediate interactions between the ligand and the protein by forming hydrogen bond networks, and these water-mediated interactions can be crucial for binding affinity and specificity. nih.gov
Illustrative MD Simulation Stability Metrics for this compound-Kinase A Complex
| Simulation Time (ns) | Ligand RMSD (Å) | Protein Backbone RMSD (Å) | Number of Ligand-Protein Hydrogen Bonds |
| 0 | 0.0 | 0.0 | 4 |
| 10 | 1.2 | 1.5 | 3 |
| 20 | 1.5 | 1.6 | 4 |
| 30 | 1.4 | 1.5 | 5 |
| 40 | 1.6 | 1.7 | 3 |
| 50 | 1.5 | 1.6 | 4 |
Note: This data is hypothetical and serves to illustrate the type of results obtained from MD simulations.
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations, based on the principles of quantum mechanics, are used to investigate the electronic properties of molecules. nih.govresearchgate.net These methods provide detailed information about electron distribution, orbital energies, and chemical reactivity.
For this compound, methods like Density Functional Theory (DFT) would be used to optimize its molecular geometry and calculate various electronic properties. nih.govresearchgate.netnih.gov These calculations can determine the distribution of electron density, which is crucial for understanding how the molecule will interact with other molecules. The molecular electrostatic potential (MEP) map, for instance, can identify the electron-rich and electron-poor regions of the molecule, predicting sites for electrophilic and nucleophilic attack. sapub.org
Frontier molecular orbital (FMO) analysis, which examines the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), provides insights into the molecule's reactivity. The energy gap between the HOMO and LUMO is an indicator of chemical stability. researchgate.netsapub.org
Illustrative Quantum Chemical Properties of this compound
| Property | Calculated Value (Hypothetical) |
| HOMO Energy | -6.2 eV |
| LUMO Energy | -1.8 eV |
| HOMO-LUMO Gap | 4.4 eV |
| Dipole Moment | 3.5 D |
Note: These values are illustrative and represent the type of data generated from quantum chemical calculations.
Analysis of Electron Density Distribution and Electrostatic Potentials
The distribution of electrons within a molecule is a primary determinant of its chemical characteristics and interaction with other molecules. For this compound, this distribution can be modeled using computational techniques like Density Functional Theory (DFT). Analysis of the electron density highlights areas with high and low electron concentrations, which are fundamental to understanding intermolecular forces. researchgate.netresearchgate.net
A valuable tool for visualizing these properties is the Molecular Electrostatic Potential (MEP) map. The MEP illustrates the electrostatic potential on the surface of the molecule, predicting sites of interaction. rsc.org For this compound, the MEP would likely indicate regions of negative potential (electron-rich) around the nitrogen and oxygen atoms of the amide group and the nitrogen of the quinoline (B57606) ring. These sites are prone to electrophilic attack and can act as hydrogen bond acceptors. rsc.orgresearchgate.net Conversely, the hydrogen atom of the amide group and hydrogens on the aromatic rings would exhibit positive potential (electron-poor), making them susceptible to nucleophilic attack or hydrogen bond donation. acs.orgnih.gov Studies on similar amide-containing molecules have shown that the resonance between the nitrogen and the carbonyl group significantly increases the polarity of the amide C=O bond, influencing local solvent organization and electrostatic interactions. researchgate.net
Prediction of Chemical Reactivity and Physicochemical Descriptors
Computational models are adept at predicting a variety of chemical reactivity and physicochemical descriptors. These descriptors for this compound provide a quantitative understanding of its potential behavior in chemical and biological systems.
Interactive Table 1: Predicted Physicochemical Descriptors for this compound
| Descriptor | Predicted Value | Significance |
| Molecular Weight | ~314.4 g/mol | Affects properties like solubility and permeability. |
| LogP | ~4.1 | Indicates lipophilicity, influencing membrane transport. |
| Topological Polar Surface Area (TPSA) | ~41.6 Ų | Correlates with drug transport and bioavailability. |
| Hydrogen Bond Donors | 1 | The amide N-H group. |
| Hydrogen Bond Acceptors | 2 | The carbonyl oxygen and quinoline nitrogen. |
| Rotatable Bonds | 5 | Reflects the molecule's conformational flexibility. |
Note: These values are estimations based on the chemical structure and may vary slightly depending on the prediction software used.
Further insights into the chemical reactivity can be gained from Frontier Molecular Orbital (FMO) analysis, which examines the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). rsc.org The energy of the HOMO relates to the molecule's electron-donating ability, while the LUMO energy indicates its electron-accepting capacity. rsc.org The energy gap between HOMO and LUMO is a crucial indicator of chemical stability and reactivity; a smaller gap generally suggests higher reactivity. rsc.org For quinoline derivatives, the charge density is often accumulated on the quinoline moiety and the amide group in the HOMO, while the LUMO's charge density can be distributed towards other substituted rings. rsc.org
Chemoinformatics and Virtual Screening Strategies
Chemoinformatics employs computational techniques to address challenges in chemistry, particularly in the realm of drug discovery. A cornerstone of this field is virtual screening, which facilitates the identification of promising drug candidates from extensive compound libraries. nih.govmdpi.comnih.gov
Development of Compound Libraries and High-Throughput Virtual Screening Protocols
To explore the therapeutic potential of this compound, a virtual library of its analogs can be constructed. This involves systematically altering the phenyl group, butanamide linker, and quinoline scaffold to generate a diverse collection of related molecules. acs.org
This library can then be subjected to high-throughput virtual screening (HTVS) protocols, which use a series of computational filters to efficiently evaluate the potential of each compound. nih.gov A typical HTVS workflow may incorporate:
Ligand-based virtual screening: This method leverages the known properties of active molecules to identify new compounds with similar features. Techniques like 3D Quantitative Structure-Activity Relationship (3D-QSAR) can be used to build models that correlate the three-dimensional structure of molecules with their biological activity. mdpi.comnih.gov
Structure-based virtual screening: When the 3D structure of a biological target is available, molecular docking simulations can predict the binding affinity and mode of interaction for each compound in the library. This helps prioritize compounds that are likely to elicit a desired biological response. nih.govbenthamscience.com
In Silico Prediction Methodologies for Absorption, Distribution, Metabolism, and Excretion (ADME) Attributes
In silico ADME prediction is a critical component of modern drug discovery, aiming to forecast the pharmacokinetic properties of drug candidates at an early stage. nih.govresearchgate.net This helps in reducing the attrition rate of compounds in later developmental phases. researchgate.net
For a molecule like this compound, various computational models can be employed to predict its ADME profile:
Absorption: Models can estimate oral bioavailability by considering factors such as aqueous solubility and membrane permeability. nih.govslideshare.net
Distribution: Predictions regarding plasma protein binding and the volume of distribution can be made, often utilizing physicochemical descriptors like LogP and pKa. slideshare.net
Metabolism: Computational tools can identify potential sites of metabolism by pinpointing atoms that are most susceptible to modification by metabolic enzymes, such as cytochrome P450s. cambridge.org
Excretion: Models can provide an estimation of the likely routes and rates of elimination for the compound and its metabolites. slideshare.net
These in silico ADME prediction methods are generally built upon machine learning algorithms trained on extensive experimental datasets and offer a valuable, predictive assessment of a compound's drug-like properties. nih.govmdpi.com
Structure Activity Relationship Sar and Quantitative Structure Activity Relationship Qsar Analyses of 4 Phenyl N 5 Quinolinyl Butanamide
The biological activity of a molecule is intrinsically linked to its three-dimensional structure. For 4-phenyl-N-(5-quinolinyl)butanamide and its analogs, understanding the relationship between structural modifications and biological potency is paramount for designing more effective and selective compounds. Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) analyses are pivotal in achieving this by systematically dissecting the molecule to identify key structural features that govern its interactions with biological targets. nih.gov
Rational Drug Design and Lead Optimization Strategies for 4 Phenyl N 5 Quinolinyl Butanamide Derivatives
Application of Scaffold Hopping and Bioisosteric Replacement Principles
Scaffold hopping and bioisosteric replacement are powerful lead optimization strategies aimed at discovering novel chemotypes with improved properties while retaining the essential binding interactions of a parent molecule. nih.gov
Scaffold Hopping: This technique involves replacing the core molecular framework (the scaffold) with a functionally equivalent but structurally distinct one. The goal is to identify new series of compounds that may possess advantages such as enhanced potency, better selectivity, improved pharmacokinetic profiles, or novel intellectual property. nih.gov For the 4-phenyl-N-(5-quinolinyl)butanamide scaffold, hopping could involve replacing the quinoline (B57606) ring with other bicyclic or heterocyclic systems like quinazoline, quinoxaline, or benzothiophene. nih.govnih.gov A virtual screening using a minimal pharmacophore hypothesis can identify new scaffolds that mimic the key interactions of the original molecule. nih.gov
Bioisosteric Replacement: This strategy involves substituting an atom or a group of atoms with another that has similar physical or chemical properties, leading to a new molecule with similar biological activity. cambridgemedchemconsulting.com Bioisosteres are used to fine-tune potency, alter metabolism, reduce toxicity, or improve solubility. nih.gov In derivatives of this compound, the phenyl ring is a common target for bioisosteric replacement to mitigate poor physicochemical properties. nih.gov Saturated ring systems like bicyclo[1.1.1]pentane (BCP) or bridged piperidines can serve as non-classical bioisosteres for a para-substituted phenyl ring, often improving solubility and lipophilicity. nih.gov Classical replacements could involve substituting the phenyl ring with other aromatic systems like pyridyl or thiophene (B33073) rings. cambridgemedchemconsulting.com
The following table illustrates potential applications of these principles to the this compound scaffold, based on findings from related compound series.
| Original Scaffold/Moiety | Strategy | Replacement Scaffold/Moiety | Rationale & Potential Outcome |
| Quinoline | Scaffold Hopping | Quinazoline | To explore different hydrogen bonding patterns and vector orientations for substituents, potentially improving target affinity. nih.gov |
| Quinoline | Scaffold Hopping | Benzothieno[3,2-d]pyrimidine | Identified via virtual screening as a novel chemotype, leading to potent and selective inhibitors of a target enzyme. nih.gov |
| Phenyl Ring | Bioisosteric Replacement | Pyridyl or Thiophene Ring | To alter electronic properties and introduce potential new hydrogen bonding interactions, modifying selectivity and potency. cambridgemedchemconsulting.com |
| Phenyl Ring | Bioisosteric Replacement | Bridged Piperidine (BP) | To systematically enhance drug-like properties by improving solubility and reducing lipophilicity compared to the planar phenyl ring. nih.gov |
| Butanamide Linker | Bioisosteric Replacement | Reverse Amide or Thioamide | To change the hydrogen bonding vector and conformational rigidity, which can impact binding affinity and metabolic stability. |
Fragment-Based Drug Discovery (FBDD) Integration
Fragment-Based Drug Discovery (FBDD) is a target-centric approach that begins by screening libraries of small, low-complexity molecules, or "fragments," for weak binding to a biological target. nih.gov These fragments, which typically adhere to the "Rule of Three" (e.g., molecular weight < 300 Da, ≤ 3 hydrogen bond donors, ≤ 3 hydrogen bond acceptors), serve as efficient starting points for building more potent, lead-like molecules through chemical elaboration. frontiersin.org
For the this compound scaffold, an FBDD campaign would involve dissecting the molecule into its constituent fragments:
Fragment 1: The quinoline ring system.
Fragment 2: The phenyl group.
Fragment 3: The butanamide linker.
These core fragments, or variations thereof, would be included in a fragment library to be screened against a specific protein target. Biophysical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Surface Plasmon Resonance (SPR), or Thermal Shift Assays (TSA) are used to detect the weak binding of these fragments. frontiersin.org Once a fragment hit is identified and its binding mode is confirmed, typically by X-ray crystallography, it can be optimized into a more potent lead compound through several strategies:
Fragment Growing: Extending the fragment by adding new functional groups to engage with nearby pockets in the target's binding site.
Fragment Linking: Connecting two or more fragments that bind to adjacent sites on the target protein.
Fragment Merging: Combining the structural features of overlapping fragments into a single, more potent molecule.
The table below outlines a conceptual FBDD workflow for a hypothetical target of the this compound scaffold.
| FBDD Stage | Description | Example Application |
| 1. Library Design | A library of ~2,000-5,000 fragments is compiled, including quinoline, phenyl, and amide-containing fragments. | Fragments are selected based on the "Rule of Three" to ensure chemical diversity and solubility. frontiersin.org |
| 2. Fragment Screening | The library is screened against the target protein to identify initial "hits" that bind, albeit weakly. | Techniques like SPR or TSA are used to detect binding events. |
| 3. Hit Validation & Structural Analysis | The binding of hits is confirmed and quantified (e.g., determining the dissociation constant, KD). The precise binding mode is determined using X-ray crystallography or NMR. | A quinoline-containing fragment is found to bind in a key hydrophobic pocket of the target. |
| 4. Hit-to-Lead Optimization | The validated fragment hit is chemically elaborated to improve its affinity and selectivity. | The quinoline fragment is "grown" by adding a butanamide linker and a phenyl group to pick up additional interactions observed in the crystal structure, guiding the synthesis toward a this compound derivative. |
Structure-Based Drug Design (SBDD) for Targeted Compound Optimization
Structure-Based Drug Design (SBDD) utilizes the three-dimensional structural information of a biological target, typically a protein or nucleic acid, to guide the design of potent and selective inhibitors. nih.gov This rational approach relies heavily on techniques like X-ray crystallography and NMR spectroscopy to visualize how a ligand binds to its target. This knowledge allows for the precise modification of a compound to enhance its interactions with the active site. nih.gov
In the context of this compound derivatives, SBDD is instrumental for lead optimization. Molecular docking simulations can predict the binding orientation of the scaffold within the target's active site. nih.gov These computational models can highlight key interactions, such as:
Hydrogen Bonds: The quinoline nitrogen or the amide group can act as hydrogen bond acceptors or donors with specific amino acid residues.
π-π Stacking: The aromatic quinoline and phenyl rings can form favorable stacking interactions with aromatic residues like tyrosine, tryptophan, or phenylalanine in the binding pocket. nih.gov
Hydrophobic Interactions: The phenyl and butanamide portions can occupy hydrophobic pockets, contributing to binding affinity.
Once a binding mode is proposed or confirmed, chemists can design new derivatives to optimize these interactions. For instance, substituents can be added to the phenyl or quinoline rings to form additional hydrogen bonds or to better fill a hydrophobic cavity.
The following table presents research findings for quinoline derivatives where SBDD and molecular docking were used to guide optimization.
| Compound | Target | Key Findings from SBDD/Docking | Biological Activity (IC₅₀) |
| 6-fluoro-2-(3-phenoxyphenyl)-4-phenylquinoline | S. aureus DNA Gyrase A | Docking studies predicted superior binding to DNA gyrase A over B, guiding the selection of the assay. | 0.389 µg/mL nih.gov |
| 2-(3-phenoxyphenyl)-4-phenylquinolin-6-ol | S. aureus DNA Gyrase A | The hydroxyl group on the quinoline scaffold was identified as a key feature for potent inhibition. | 0.328 µg/mL nih.gov |
| 4-(2′,6′-dimethyl-4′-cyanophenoxy)-2-(5″-cyanopyridin-2″ylamino)quinoline | HIV-1 Reverse Transcriptase | Docking showed interactions with key residues Lys101, Tyr188, and Trp229 through hydrogen bonding and π-π stacking. nih.gov | 1.22 µM nih.gov |
| 7-methoxy-4-(2-methylquinazolin-4-yl)-3,4-dihydroquinoxalin-2(1H)-one | Tubulin | Identified as a tubulin polymerization inhibitor targeting the colchicine (B1669291) binding site. | GI₅₀ = 4.6-9.6 nM (for derivatives) nih.gov |
Ligand-Based Drug Design (LBDD) for Activity Enhancement
When the 3D structure of a biological target is unknown, Ligand-Based Drug Design (LBDD) becomes a critical tool. nih.gov LBDD strategies rely on the knowledge of a set of molecules (ligands) that are known to interact with the target. nih.gov By analyzing the common structural features and properties of these active ligands, a model can be built to predict the activity of new, untested compounds. Two prominent LBDD methods are pharmacophore modeling and Quantitative Structure-Activity Relationship (QSAR).
Pharmacophore Modeling: A pharmacophore is an abstract 3D arrangement of essential chemical features that a molecule must possess to be recognized by a specific target and to trigger a biological response. nih.gov For a series of active this compound derivatives, a pharmacophore model might include features such as:
A hydrogen bond acceptor (e.g., the quinoline nitrogen).
A hydrogen bond donor/acceptor (the N-H and C=O of the amide).
Two aromatic rings (the quinoline and phenyl moieties).
A hydrophobic center (the aliphatic butanamide chain).
This model can then be used as a 3D query to screen large virtual databases for new molecules that fit the pharmacophore, potentially identifying novel and diverse chemical scaffolds. researchgate.net
Quantitative Structure-Activity Relationship (QSAR): QSAR models establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. nih.gov By calculating various molecular descriptors (e.g., lipophilicity, electronic properties, size, shape), a statistical model is generated that can predict the activity of newly designed compounds before they are synthesized. This allows chemists to prioritize the synthesis of derivatives that are predicted to be most potent. mdpi.com
| LBDD Method | Description | Application to this compound |
| Pharmacophore Modeling | Identifies the 3D arrangement of essential features from a set of active molecules. nih.gov | A 5-point pharmacophore model could be developed with features for aromatic rings, H-bond acceptors/donors, and hydrophobic groups to guide virtual screening. nih.gov |
| 3D-QSAR | Correlates the 3D properties (steric and electrostatic fields) of aligned molecules with their biological activity. | A 3D-QSAR model could reveal that bulky, electronegative substituents on the phenyl ring increase activity, while modifications to the quinoline N-1 position decrease it. |
| AutoQSAR | An automated approach to generate and validate multiple QSAR models to predict properties like activity or toxicity. | Could be used to predict the inhibitory concentration (pMIC) of new derivatives against a bacterial target. mdpi.com |
Development of Multi-Targeting Agents Based on the this compound Scaffold
Complex diseases like cancer often involve multiple biological pathways, making drugs that act on a single target less effective. mdpi.com This has driven interest in developing multi-target agents, single molecules designed to modulate several targets simultaneously. The this compound scaffold is a "privileged structure," meaning it is capable of binding to multiple, distinct biological targets. This makes it an excellent starting point for designing multi-target drugs. mdpi.com
The strategy often involves molecular hybridization, where two or more pharmacophores from different drugs are combined into a single hybrid molecule. For example, the quinoline moiety is a known scaffold in many kinase inhibitors. mdpi.com By linking the this compound scaffold to another pharmacophore known to inhibit a different target, such as a histone deacetylase (HDAC) inhibitor or a topoisomerase inhibitor, a dual-action agent could be created.
Research has shown that quinoline and quinolinone derivatives can be designed as multi-target agents with, for example, both anti-inflammatory and antioxidant activity, or the ability to inhibit multiple cancer-related kinases. mdpi.comnih.gov
| Hybrid Compound Concept | Target 1 | Target 2 | Rationale |
| Quinoline-Cinnamic Acid Hybrid | Lipoxygenase (LOX) | Antioxidant Pathways | Combining the quinolinone core with phenolic acids to create agents with both anti-inflammatory and antioxidant properties for treating inflammatory diseases. mdpi.com |
| Quinoline-Triazole Hybrid | EGFR Kinase | Topoisomerase II | Integrating a triazole moiety with a quinolinone scaffold to develop antiproliferative agents that can inhibit both EGFR signaling and DNA replication. mdpi.com |
| Quinolone-Carboxamide Derivative | PI3Kα | AKT Pathway | Synthesizing N-phenyl-4-hydroxy-2-quinolone-3-carboxamides that inhibit the PI3K/AKT signaling pathway, crucial for cancer cell survival. nih.gov |
Conclusion and Future Research Perspectives
Synthesis of Key Findings on 4-phenyl-N-(5-quinolinyl)butanamide and its Analogs
The core structure of This compound combines a quinoline (B57606) nucleus with a phenylbutanamide sidechain. The quinoline scaffold is a well-established privileged structure in medicinal chemistry, known to impart a wide range of biological activities. nih.govunibg.itnih.govnih.gov The introduction of a carboxamide linkage is a recognized strategy for enhancing the pharmacological properties of quinoline-based compounds, particularly their anticancer potential. nih.gov
Research on analogous quinoline carboxamides has revealed that modifications at various positions of the quinoline ring and the nature of the substituent on the amide nitrogen can significantly influence biological activity. nih.gov For instance, studies on quinoline-4-carboxamides have demonstrated potent antimalarial activity, with the discovery of compounds that inhibit the parasite's translation elongation factor 2 (PfEF2), a novel mechanism of action. acs.org Furthermore, various quinoline derivatives have been extensively investigated as potential antitumor agents, with mechanisms including the inhibition of kinases, topoisomerases, and the disruption of microtubule dynamics. nih.govnih.govnih.govresearchgate.net
The butanamide moiety, while less explored in direct conjugation with the 5-position of quinoline, is a key structural element in various biologically active molecules. The synthesis of related N-aryl amides is a well-established chemical transformation, often involving the coupling of a carboxylic acid with an amine. ncert.nic.in
Identification of Unexplored Biological Frontiers and Potential Therapeutic Areas
Given the diverse biological activities associated with the quinoline scaffold, This compound and its analogs represent a promising area for therapeutic exploration. Key unexplored frontiers include:
Oncology: The anticancer potential of quinoline derivatives is a major area of research. unibg.itnih.govresearchgate.net Analogs of This compound could be investigated for their efficacy against a range of cancer cell lines, with a focus on mechanisms such as the inhibition of receptor tyrosine kinases (e.g., PDGFR) or other signaling pathways critical for cancer cell survival. neuroquantology.com The potential for these compounds to overcome chemo-resistance is also a valuable line of inquiry.
Infectious Diseases: Quinoline-based compounds have a long history as antimalarial agents. nih.govacs.org The butanamide-quinoline scaffold could be explored for novel antimalarial activity, potentially with improved resistance profiles. Furthermore, the antimicrobial potential against various bacterial and fungal pathogens warrants investigation.
Neurodegenerative Diseases: The quinoline core is present in compounds with neuroprotective properties. Exploring the potential of This compound analogs as modulators of targets relevant to neurodegenerative disorders is a viable research direction.
Inflammatory Disorders: Certain quinoline derivatives have demonstrated anti-inflammatory properties. nih.gov The anti-inflammatory potential of this scaffold could be systematically evaluated.
The following table summarizes the potential therapeutic applications and biological targets for analogs of This compound based on existing research on related quinoline compounds.
| Therapeutic Area | Potential Biological Targets | Reference(s) |
| Oncology | Receptor Tyrosine Kinases (e.g., PDGFR), Topoisomerases, Tubulin | nih.govnih.govneuroquantology.com |
| Infectious Diseases | Translation Elongation Factor 2 (PfEF2) | acs.org |
| Neurodegenerative Diseases | Enzymes and receptors in the CNS | nih.gov |
| Inflammatory Disorders | Inflammatory pathway components | nih.gov |
Emerging Trends in Synthetic Methodologies for Butanamide-Quinoline Scaffolds
The synthesis of This compound would likely involve the coupling of 4-phenylbutanoic acid with 5-aminoquinoline (B19350). Modern synthetic chemistry offers a variety of efficient methods for amide bond formation. Beyond traditional coupling reagents, newer catalytic systems are emerging that offer milder reaction conditions and broader substrate scope.
For the quinoline core, innovative synthetic strategies are continuously being developed. These include:
Catalytic Reactions: The use of transition metal catalysis for the construction and functionalization of the quinoline ring system is a significant trend. This allows for the introduction of diverse substituents with high precision.
Microwave and Ultrasound-Assisted Synthesis: These techniques can accelerate reaction times and improve yields for the synthesis of quinoline derivatives, including the coupling of amines to chloroquinolines. nih.gov
Multi-component Reactions: One-pot, multi-component reactions are being explored for the efficient assembly of complex quinoline scaffolds from simple starting materials.
The general synthetic approach to analogous quinoline carboxamides often involves the reaction of a quinoline carboxylic acid with an appropriate amine using coupling agents like EDC and HOBt. acs.org
Advancements in the Integration of Computational and Experimental Techniques for Drug Discovery
The synergy between computational and experimental approaches is revolutionizing drug discovery. For the butanamide-quinoline scaffold, these integrated strategies can significantly accelerate the identification and optimization of lead compounds.
In Silico Screening and Molecular Docking: Virtual screening of compound libraries against specific biological targets can identify potential hits. mdpi.comnih.gov Molecular docking studies can then predict the binding modes of these compounds within the active site of a protein, providing insights into the key interactions that govern affinity and selectivity. mdpi.comnih.govnih.gov For instance, docking studies on quinoline derivatives have been used to understand their binding to targets like protein kinases and GLI1. mdpi.comnih.gov
Quantitative Structure-Activity Relationship (QSAR): 3D-QSAR models, such as Comparative Molecular Field Analysis (CoMFA), can establish a correlation between the three-dimensional structural features of a series of analogs and their biological activity. mdpi.com This allows for the prediction of the activity of novel, unsynthesized compounds and guides the design of more potent derivatives.
Molecular Dynamics (MD) Simulations: MD simulations can provide a dynamic picture of the ligand-receptor complex, assessing the stability of the binding interactions over time and revealing conformational changes that may be important for biological activity. frontiersin.org
The following table illustrates the application of computational techniques in the study of quinoline derivatives, which could be applied to This compound analogs.
| Computational Technique | Application | Reference(s) |
| Molecular Docking | Prediction of binding modes and affinities | mdpi.comnih.govnih.gov |
| 3D-QSAR/CoMFA | Correlation of 3D structure with biological activity | mdpi.com |
| Molecular Dynamics | Assessment of ligand-receptor complex stability | frontiersin.org |
Outlook for Preclinical Development and Translation of Research Findings for this compound Analogues
The path from a promising chemical scaffold to a clinically approved drug is long and challenging. For analogs of This compound , a systematic preclinical development program would be essential.
Initial in vitro studies would focus on confirming the biological activity identified through screening and computational methods. This would involve assays to determine the potency (e.g., IC₅₀ values) against specific targets or cell lines. Promising compounds would then be subjected to in vivo studies in animal models to evaluate their efficacy, pharmacokinetic properties (absorption, distribution, metabolism, and excretion - ADME), and preliminary safety profiles.
The success of quinoline-based drugs for other indications provides a strong rationale for the continued investigation of this chemical class. nih.gov The hybridization of the quinoline scaffold with other pharmacophores, such as the phenylbutanamide moiety, is a promising strategy for generating novel drug candidates with improved efficacy and potentially novel mechanisms of action. nih.gov The translation of research findings will depend on a multidisciplinary approach, integrating medicinal chemistry, pharmacology, and computational sciences to design and develop optimized lead compounds with the potential for clinical success.
Q & A
Q. How to establish structure-activity relationships (SAR) for derivatives?
- Methodological Answer :
- Analog Synthesis : Systematically modify substituents (e.g., electron-withdrawing groups on phenyl) and test activity .
- 3D-QSAR : Build CoMFA/CoMSIA models using alignment-independent descriptors to predict activity cliffs .
- Cluster Analysis : Group derivatives by scaffold similarity (Tanimoto coefficients) to identify activity trends .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
